molecular formula C16H21ClN2 B5083203 N-isobutyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride

N-isobutyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride

Cat. No. B5083203
M. Wt: 276.80 g/mol
InChI Key: XALXPCPDMRAVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is a chemical compound with the CAS Number: 18528-78-4. It has a molecular weight of 184.24 and its linear formula is C12H12N2 .


Molecular Structure Analysis

The linear structure formula for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is C12H12N2 .


Physical And Chemical Properties Analysis

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine has a molecular weight of 184.24. It is a solid at room temperature. It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Safety and Hazards

The safety information for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P301+P312-P302+P352-P304+P340-P305+P351+P338 .

properties

IUPAC Name

N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.ClH/c1-11(2)10-17-16-12-6-3-4-8-14(12)18-15-9-5-7-13(15)16;/h3-4,6,8,11H,5,7,9-10H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALXPCPDMRAVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2CCCC2=NC3=CC=CC=C31.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649138
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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